![molecular formula C7H5F3O3 B2483846 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid CAS No. 1504300-33-7](/img/structure/B2483846.png)
2-[4-(Trifluoromethyl)furan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid involves various chemical reactions. One method includes the Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones, providing an efficient route for the synthesis of polysubstituted furanimines (Ma, Gu, & Yu, 2005). Another approach uses methyl 2-methoxytetrafluoropropionate for the Claisen condensation to synthesize related furan compounds (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through various spectroscopic techniques. For instance, the structural study of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid, a compound with similarities in the furan moiety, was analyzed in the solid state, showcasing the importance of NMR spectroscopy for tautomeric recognition (Siwek et al., 2008).
Chemical Reactions and Properties
Furan compounds participate in various chemical reactions, including multi-component syntheses that result in highly functionalized bifurans and furan derivatives. One study described the efficient multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans, highlighting the versatility of furan compounds in synthetic chemistry (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid and related compounds, such as melting points and solubility, can be influenced by their molecular structure. These properties are crucial for determining the conditions under which these compounds can be stored and used in further reactions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of furan-containing compounds are often explored through their interaction with various reagents. The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid is an example of utilizing furan derivatives' chemical properties for synthesizing biobased platform chemicals (Dijkman, Groothuis, & Fraaije, 2014).
Aplicaciones Científicas De Investigación
Biomedical Research
Research into 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid and its derivatives reveals various biomedical applications. A study by Danilchenko (2017) explored sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, for its potential as an antioxidant and immune-modulating agent. This study analyzed serum biochemical parameters of experimental rats, indicating a trend towards reduced cholesterol level and a significant decrease in triacylglyceride and uric acid concentration, suggesting its use in future pharmacological implementations (Danilchenko, 2017).
Chemical Synthesis
In the field of chemical synthesis, studies have focused on the development of new compounds and methods. For instance, Ma, Gu, and Yu (2005) investigated a Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones. This process provided an efficient route for synthesizing polysubstituted 4-(furan-3'-yl)-2(5H)-furanimines, which are not readily available through known methods, highlighting the versatility of furan derivatives in synthetic chemistry (Ma, Gu, & Yu, 2005).
Analytical Chemistry
In analytical chemistry, Varynskyi, Parchenko, and Kaplaushenko (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in solutions. This method, based on high-performance liquid chromatography, demonstrates the importance of furan derivatives in the precise analysis of pharmaceutical ingredients (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)furan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)4-1-5(13-3-4)2-6(11)12/h1,3H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNEPITPZHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)furan-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
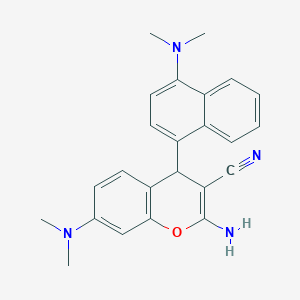
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)
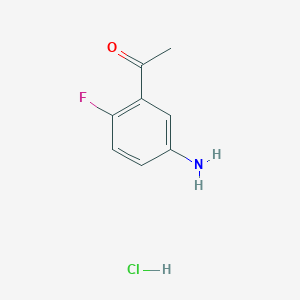
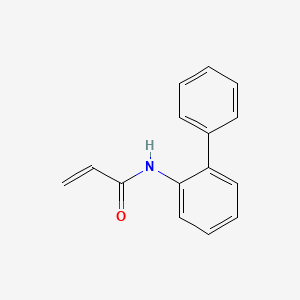
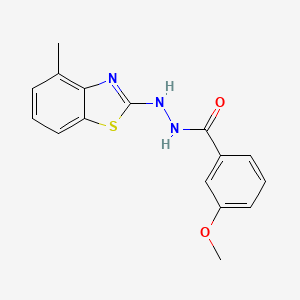
![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)
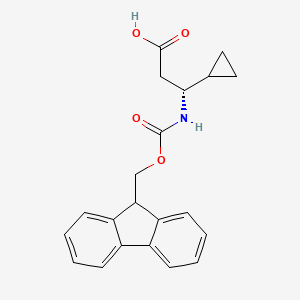
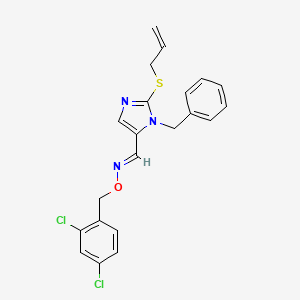
![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)